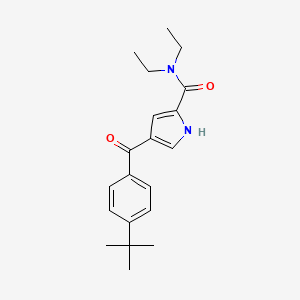
4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-tert-Butylbenzoyl chloride” is a chemical compound used in various chemical reactions . It’s used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
Synthesis Analysis
The synthesis of “4-tert-Butylbenzoyl chloride” involves the liquid-phase air oxidation of 4-tert-butyltoluene, which is prepared from toluene and isobutylene .Molecular Structure Analysis
The molecular formula of “4-tert-Butylbenzoyl chloride” is C11H13ClO . The average mass is 196.673 Da and the monoisotopic mass is 196.065491 Da .Chemical Reactions Analysis
“4-tert-Butylbenzoyl chloride” is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Butylbenzoyl chloride” include a density of 1.1±0.1 g/cm3, a boiling point of 250.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a refractive index of 1.513 .Scientific Research Applications
Synthesis and Properties of Polyamides
Polyamide Synthesis from Bis(ether-carboxylic acid) and Bis(ether amine)
A study demonstrated the synthesis of new polyamides through the aromatic nucleophilic substitution reaction of 4-tert-butylcatechol, leading to polyamides with high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. These materials have significant implications for high-performance applications due to their thermal and mechanical properties (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides with High Glass Transition Temperatures
Another research focused on synthesizing aromatic polyamides using a direct polycondensation method, which resulted in polymers with high glass transition temperatures (Tg) and excellent solubility in organic solvents. These polyamides are advantageous for creating materials with high thermal stability and mechanical strength (Yang, Hsiao, & Yang, 1999).
Polyamides Derived from Di-tert-butyl Substituted Diamines
Research into polyamides derived from diamines with di-tert-butyl substituents revealed polymers that are amorphous, soluble in both polar and less polar solvents, and capable of forming strong, flexible films. These materials exhibit high Tg and thermal degradation temperatures, suggesting their utility in areas requiring durable and thermally stable polymeric materials (Liaw & Liaw, 1998).
Applications in Electronic Materials
- Low Dielectric Constant and High Organosolubility of Novel Polyimides: A study on new polyimides containing tert-butyl side groups synthesized via polycondensation showed that these polymers exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. Such properties are crucial for applications in electronic materials, where low dielectric constants and high thermal stability are desired (Chern & Tsai, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-6-22(7-2)19(24)17-12-15(13-21-17)18(23)14-8-10-16(11-9-14)20(3,4)5/h8-13,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYYIJLBNHXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
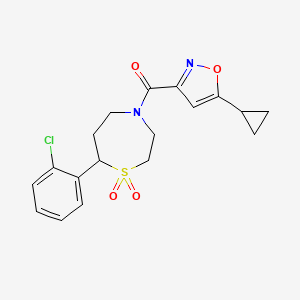
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
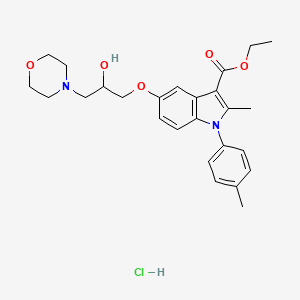

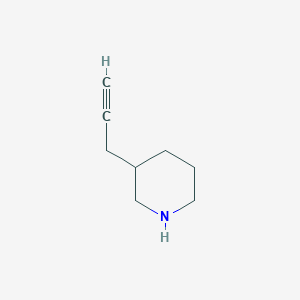


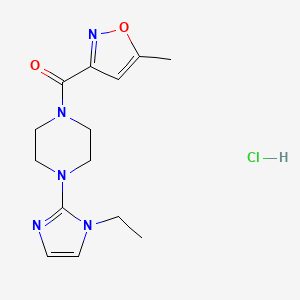
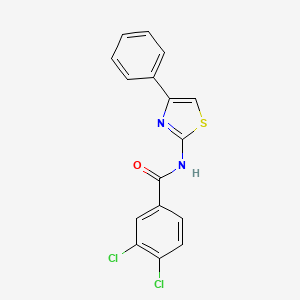
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2837714.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2837716.png)
![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)